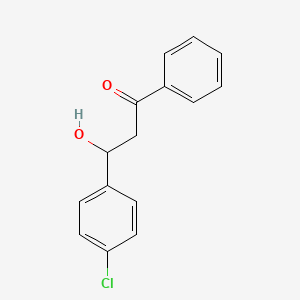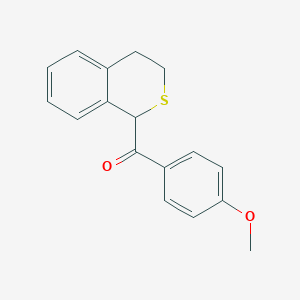
1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl- is an organic compound with the molecular formula C15H13ClO2 It is a derivative of propiophenone, where the phenyl group is substituted with a 4-chlorophenyl group and a hydroxyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl- can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone. This intermediate is then subjected to an aldol condensation reaction to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. For example, the Horner-Wadsworth-Emmons reaction can be employed, where an α-alkoxy p-chlorobenzyl phosphonate reacts with acetophenone under basic conditions to form the desired product . This method is advantageous due to its simplicity, safety, and economic feasibility.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-chlorophenyl)-1-phenyl-1,3-propanedione.
Reduction: Formation of 3-(4-chlorophenyl)-3-hydroxy-1-phenyl-1-propanol.
Substitution: Formation of 3-(4-methoxyphenyl)-3-hydroxy-1-phenyl-1-propanone.
Applications De Recherche Scientifique
1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanone, 1-(4-chlorophenyl)-: A simpler derivative with similar structural features but lacking the hydroxyl group.
1-Propanone, 3-chloro-1-phenyl-: Another related compound with a chlorine atom at the 3-position instead of the 4-position.
Uniqueness
1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl- is unique due to the presence of both a hydroxyl group and a 4-chlorophenyl group, which confer distinct chemical and biological properties
Propriétés
| 82959-14-6 | |
Formule moléculaire |
C15H13ClO2 |
Poids moléculaire |
260.71 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-3-hydroxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H13ClO2/c16-13-8-6-12(7-9-13)15(18)10-14(17)11-4-2-1-3-5-11/h1-9,15,18H,10H2 |
Clé InChI |
LINOOGPITRMHSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine](/img/no-structure.png)





![5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14420200.png)
